Kovats Retention Index: 7-Octen-2-ol (1064) vs. 1-Octen-3-ol (980) for Unambiguous GC-MS Identification
The Kovats retention index (RI) provides the single most robust differentiator between 7-octen-2-ol and its closest positional isomer, 1-octen-3-ol (mushroom alcohol). On a standard non-polar ZB-1 MS capillary column (30 m × 0.25 mm × 0.25 μm; helium carrier), 7-octen-2-ol elutes with an RI of 1064 [1]. Its positional isomer 1-octen-3-ol elutes at a substantially lower RI of approximately 980 on equivalent non-polar SE-30 and DB-1 columns under comparable temperature-programmed conditions [2]. A ΔRI of approximately 84 units between these C8H16O isomers is analytically sufficient for unambiguous peak assignment even in co-elution-prone essential oil or food headspace matrices. This distinction eliminates the need for authentic reference standards of every possible isomer during routine quality control screening.
| Evidence Dimension | Kovats Retention Index (non-polar column) |
|---|---|
| Target Compound Data | RI = 1064 (ZB-1 MS column, custom temperature program) |
| Comparator Or Baseline | 1-Octen-3-ol (CAS 3391-86-4): RI ≈ 980 (SE-30 / DB-1 equivalent columns) |
| Quantified Difference | ΔRI ≈ 84 units – clear chromatographic separation |
| Conditions | ZB-1 MS capillary column, 30 m × 0.25 mm × 0.25 μm, helium carrier, temperature program: 50°C (3 min) → 3°C/min → 150°C (10 min) → 10°C/min → 250°C |
Why This Matters
For procurement decisions, this means that 7-octen-2-ol can be specified as a reference standard for GC-MS methods requiring a secondary alcohol with a terminal double bond, without risk of misidentification as 1-octen-3-ol or other octenol isomers.
- [1] NIST Chemistry WebBook, SRD 69. 7-Octen-2-ol – Gas Chromatography Data. Data compiled by NIST Mass Spectrometry Data Center. View Source
- [2] NIST Chemistry WebBook, SRD 69. 1-Octen-3-ol – Gas Chromatography Data. Tudor, E. J. Chromatogr. A. View Source
